(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide
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Overview
Description
(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes a hydroxy group, a pyridine ring, and a diazenyl group attached to a butenamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine, such as 4-methylaniline, and then coupling it with a suitable coupling component, such as a pyridine derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling steps. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sudan III: A bis(azo) compound used as a dye with similar structural features.
Sudan IV: Another azo dye with applications in staining lipids.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: A structurally related compound used in various chemical applications
Uniqueness
(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy, diazenyl, and pyridine moieties contribute to its versatility in various applications, setting it apart from other azo compounds.
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-8-13(9-7-11)19-20-15(12(2)21)16(22)18-14-5-3-4-10-17-14/h3-10,21H,1-2H3,(H,17,18,22)/b15-12-,20-19? |
InChI Key |
WFYVJPPHWNBNNQ-GCMGXZGESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C(/C)\O)/C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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